molecular formula C12H8BrF3N8 B10926237 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10926237
M. Wt: 401.15 g/mol
InChI Key: BOTDFUKSWUDKSV-UHFFFAOYSA-N
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Description

2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that features a unique structure combining pyrazole, triazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the triazole and pyrimidine rings through cyclization reactions. Key reagents include bromine, methyl groups, and trifluoromethyl groups, with reaction conditions often requiring specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions could introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • **2-{[4-bromo-5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

The uniqueness of 2-{[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H8BrF3N8

Molecular Weight

401.15 g/mol

IUPAC Name

4-[[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C12H8BrF3N8/c1-5-8(13)9(12(14,15)16)22-23(5)3-7-19-11-6-2-18-20-10(6)17-4-24(11)21-7/h2,4H,3H2,1H3,(H,18,20)

InChI Key

BOTDFUKSWUDKSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NN3C=NC4=C(C3=N2)C=NN4)C(F)(F)F)Br

Origin of Product

United States

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